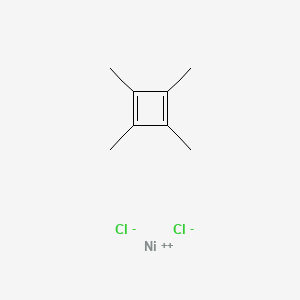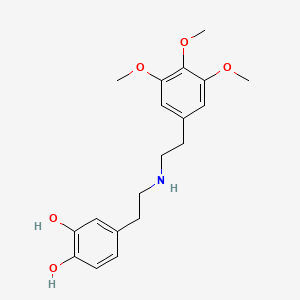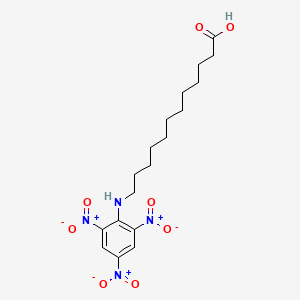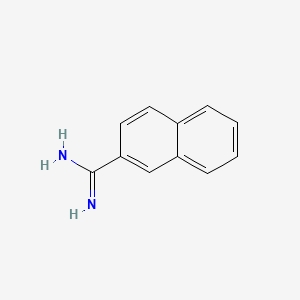
(R)-methanandamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
®-Methanandamide is synthesized through a series of chemical reactions starting from anandamide. The reaction conditions typically involve the use of methylating agents and appropriate solvents under controlled temperatures . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
化学反应分析
®-Methanandamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Methanandamide can lead to the formation of hydroxylated derivatives .
科学研究应用
®-Methanandamide has a wide range of scientific research applications:
作用机制
®-Methanandamide exerts its effects by binding to and activating the cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid type 1 (TRPV1) receptors . This activation leads to a series of intracellular signaling pathways that modulate various physiological processes, including pain perception, inflammation, and neuroprotection . The molecular targets involved include G-protein coupled receptors and ion channels .
相似化合物的比较
®-Methanandamide is unique compared to other similar compounds due to its higher potency and metabolic stability . Similar compounds include:
Anandamide: The endogenous ligand for cannabinoid receptors, but with lower potency and stability compared to ®-Methanandamide.
2-Arachidonoylglycerol: Another endogenous cannabinoid receptor ligand with different pharmacological properties.
Synthetic cannabinoids: Such as HU-210 and CP 55,940, which have varying affinities and efficacies at cannabinoid receptors.
®-Methanandamide stands out due to its selective activation of both CB1 and TRPV1 receptors, making it a valuable tool in cannabinoid research .
属性
分子式 |
C23H39NO2 |
|---|---|
分子量 |
361.6 g/mol |
IUPAC 名称 |
N-(1-hydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
InChI 键 |
SQKRUBZPTNJQEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
同义词 |
(R)-methanandamide AM-356 AM356 arachidonyl-1'-hydroxy-2'-propylamide methanandamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)



![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)
![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)







